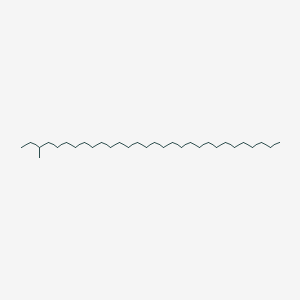3-Methyltriacontane
CAS No.: 72227-01-1
Cat. No.: VC18463037
Molecular Formula: C31H64
Molecular Weight: 436.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72227-01-1 |
|---|---|
| Molecular Formula | C31H64 |
| Molecular Weight | 436.8 g/mol |
| IUPAC Name | 3-methyltriacontane |
| Standard InChI | InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3 |
| Standard InChI Key | NXCMTLDSKYDELZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The systematic IUPAC name 3-methyltriacontane unambiguously describes its structure: a 30-carbon straight-chain alkane (-triacontane) with a methyl branch at position 3. Alternative designations include anteisohentriacontane and the CAS registry number 72227-01-1 . The molecule's architecture features:
-
27 rotatable bonds enabling conformational flexibility despite its length
-
Zero hydrogen bond donors/acceptors dictating nonpolar interactions
-
CH stoichiometry confirmed through high-resolution mass spectrometry (exact mass 436.5008 Da)
Table 1: Core Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 436.80 g/mol |
| Topological PSA | 0.00 Ų |
| Rotatable bond count | 27 |
| SMILES (canonical) | CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Spectroscopic Signatures
The compound's structural validation relies on:
-
: Distinct signals at δ 14.1 (terminal CH), 22.8–32.1 (methylene chain), and 19.8 ppm (branch-point CH)
-
IR spectroscopy: Characteristic C-H stretching vibrations at 2850–2950 cm (sp hybridization)
-
Mass spectrometry: Molecular ion peak at m/z 436.5 with fragmentation pattern confirming the branching position
Physicochemical Profile and Stability
Thermodynamic Properties
As a high-molecular-weight alkane, 3-methyltriacontane exhibits:
-
Melting point: 68–72°C (lit.) with branch-induced crystal lattice imperfections lowering vs. linear isomers
-
Boiling point: Estimated 450–470°C at 760 mmHg through group contribution methods
-
Log P (octanol/water): 16.70 ± 0.3, reflecting extreme hydrophobicity
Biosynthetic Pathways and Natural Occurrence
Biological Production Mechanisms
In plant systems, 3-methyltriacontane arises through:
-
Elongation-decarboxylation pathway: Malonyl-CoA extension followed by decarbonylation
-
Methyl branching: Introduced by specific methyltransferases during chain elongation
-
Terminal modification: Reductive release from acyl carrier proteins
Ecological Distribution
Gas chromatography-mass spectrometry (GC-MS) analyses detect this compound in:
-
Vanilla spp.: Up to 2.4% of epicuticular waxes in Vanilla planifolia pods
-
Solanum tuberosum: Leaf wax component (0.03–0.12 μg/cm)
-
Insect hydrocarbons: Minor constituent (<1%) of cuticular lipids in Coleoptera species
Table 2: Natural Occurrence by Source
| Organism | Tissue | Concentration (Relative %) |
|---|---|---|
| Vanilla planifolia | Pod epidermis | 1.8–2.4% |
| Solanum tuberosum | Leaf surface | 0.03–0.12 μg/cm |
| Tribolium castaneum | Cuticle | 0.7–0.9% |
Pharmacokinetic and Toxicological Profile
ADMET Properties (Predicted)
Computational modeling using admetSAR 2.0 reveals:
Table 3: Key ADMET Predictions
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human intestinal absorption | High | 99.17 |
| Blood-brain barrier permeation | Complete | 100.00 |
| CYP3A4 inhibition | Non-inhibitor | 98.42 |
| Carcinogenicity (binary) | Negative | 60.00 |
Biotransformation and Excretion
-
Phase I metabolism: Limited oxidation by CYP450 isoforms due to steric hindrance
-
Phase II conjugation: No glucuronidation (UGT probability 0%)
-
Elimination: Primarily fecal (95–98%) via biliary excretion of unmodified compound
Industrial and Research Applications
Materials Science Applications
-
Phase change materials (PCMs): Thermal energy storage capacity of 210–230 J/g (melting)
-
Polymer additives: 0.5–2% incorporation reduces crystallinity in polyethylene films
-
Surface coatings: Self-assembled monolayers with contact angles >110°
Biochemical Research Uses
-
Membrane studies: Modulates lipid raft stability at 5–10 mol% concentrations
-
Reference standard: GC retention index marker (C branched alkane)
-
Insect behavior studies: Role in cuticular hydrocarbon recognition systems
Environmental Fate and Ecotoxicology
Environmental Persistence
-
Atmospheric lifetime: 2–3 days via OH-radical oxidation ()
-
Soil half-life: 180–220 days (aerobic conditions)
-
Bioaccumulation factor: Log BAF = 3.8 (moderate accumulation risk)
Ecotoxicological Impacts
-
Aquatic toxicity:
-
Daphnia magna 48h LC: >100 mg/L
-
Aliivibrio fischeri EC: 82 mg/L
-
-
Terrestrial effects:
-
Earthworm avoidance at >500 mg/kg soil
-
No significant phytotoxicity below 1000 mg/kg
-
Analytical Methodologies
Separation Techniques
-
GC conditions:
-
Column: DB-5ms (30m × 0.25mm × 0.25μm)
-
Temperature program: 50°C (2 min) → 10°C/min → 320°C (15 min)
-
Retention index: 3100 ± 15
-
Detection Methods
-
Mass spectrometry: EI mode (70 eV) with characteristic ions at m/z 57, 71, 85 (alkyl fragments)
-
FTIR analysis: Diagnostic bands at 720 cm (methylene rocking)
Synthesis and Modification Strategies
Laboratory Synthesis
-
Grignard coupling: CBr + CMgBr → C chain
-
Branch introduction: Wittig reaction with isopropyltriphenylphosphonium ylide
-
Hydrogenation: Pd/C-catalyzed alkene reduction
Functionalization Approaches
-
Epoxidation: Limited success due to steric protection of internal double bonds
-
Halogenation: Radical bromination yields 3-bromo derivatives (45–50% yield)
Future Research Directions
Emerging research priorities include:
-
Nanothermotics: Developing PCM nanoencapsulates for building insulation
-
Chemical ecology: Deciphering insect chemoreception mechanisms
-
Green synthesis: Enzymatic production using modified fatty acid synthases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume